Fz7-21

Beschreibung

Eigenschaften

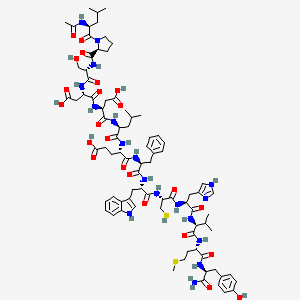

Molekularformel |

C83H114N18O23S2 |

|---|---|

Molekulargewicht |

1796.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |

InChI-Schlüssel |

IAZGQQUTTRFISH-AXEDDYHBSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fz7-21: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fz7-21 is a synthetic peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway. Dysregulation of the Wnt/FZD7 axis is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, effects on intracellular signaling, and methodologies for its characterization. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.

Introduction to this compound and its Target: Frizzled-7

The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. The Frizzled (FZD) family of receptors, comprising ten members in humans, are seven-transmembrane proteins that act as primary receptors for Wnt ligands. Frizzled-7 (FZD7) is of particular interest in oncology as its overexpression is associated with tumor progression, metastasis, and the maintenance of cancer stem cells in various malignancies, including colorectal, breast, and liver cancers.

This compound is a peptide antagonist designed to specifically inhibit the function of FZD7. Its targeted action offers the potential for a more precise and less toxic therapeutic strategy compared to broader-acting Wnt pathway inhibitors.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a novel allosteric mechanism. Unlike competitive antagonists that directly block ligand binding, this compound binds to a distinct site on the extracellular Cysteine-Rich Domain (CRD) of FZD7.

This binding induces a conformational change in the FZD7 CRD, which in turn prevents the recruitment of the co-receptor LRP6 (low-density lipoprotein receptor-related protein 6) to the Wnt-FZD7 complex. The formation of the ternary Wnt-FZD7-LRP6 complex is an essential step for the downstream stabilization and nuclear translocation of β-catenin. By disrupting this complex, this compound effectively blocks the canonical Wnt signaling cascade.

A key feature of this compound's mechanism is that it does not directly compete with Wnt ligands for binding to FZD7. This non-competitive mode of action may offer advantages in overcoming high local concentrations of Wnt ligands often found in the tumor microenvironment.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for comparing its potency and selectivity. A scrambled peptide, Fz7-21S, which does not inhibit Wnt signaling, serves as a negative control in these assays.[1]

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | HEK293-TB | WNT3A-stimulated TOPbrite reporter assay | 100 nM | [2][3][4][5] |

| IC50 | Mouse L cells | WNT3A-mediated β-catenin stabilization | 50 nM |

Table 2: Binding Affinity of this compound to FZD7 CRD

| Parameter | Species | Method | Value | Reference |

| EC50 | Human | Not Specified | 58 nM | |

| EC50 | Mouse | Not Specified | 34 nM | |

| KD | Human | Surface Plasmon Resonance (SPR) | Low nanomolar |

Note: While SPR data indicates a low nanomolar dissociation constant (KD), specific numerical values from the primary literature are not consistently reported.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods and the specifics mentioned in the relevant literature.

TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

Experimental Workflow:

Caption: Workflow for the TOPbrite dual-luciferase reporter assay.

Detailed Protocol:

-

Cell Culture: Culture HEK293-TB cells (HEK293 cells stably expressing the TOPbrite reporter) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound and the negative control peptide Fz7-21S in assay medium. Add the peptides to the respective wells.

-

Stimulation: Add recombinant WNT3A to a final concentration of 50 ng/mL to all wells except for the negative control wells.

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Lysis: Aspirate the medium and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes on an orbital shaker.

-

Luciferase Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the WNT3A-stimulated control.

β-Catenin Stabilization Assay

This Western blot-based assay assesses the ability of this compound to block WNT3A-induced accumulation of β-catenin.

Experimental Workflow:

Caption: Workflow for the β-catenin stabilization assay.

Detailed Protocol:

-

Cell Culture: Culture mouse L cells in a suitable medium.

-

Treatment and Stimulation: Treat cells with varying concentrations of this compound for 1 hour before stimulating with WNT3A-conditioned medium for 4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of this compound to the FZD7 CRD in real-time without the need for labels.

Detailed Protocol:

-

Chip Preparation: Immobilize the purified recombinant FZD7 CRD onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the association of the peptide to the immobilized FZD7 CRD in real-time.

-

After the association phase, switch to running buffer alone to monitor the dissociation of the peptide.

-

-

Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Size Exclusion Chromatography (FSEC) for Binding Confirmation

FSEC can be used to confirm the binding of fluorescently labeled this compound to the FZD7 CRD.

Detailed Protocol:

-

Protein and Peptide Preparation: Prepare purified FZD7 CRD and a fluorescently labeled version of this compound (e.g., with 5-FAM).

-

Incubation: Incubate a fixed concentration of the fluorescently labeled this compound with and without an excess of FZD7 CRD.

-

Chromatography:

-

Inject the samples onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer.

-

Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Analysis: A shift in the elution volume of the fluorescent peptide to a higher molecular weight in the presence of FZD7 CRD indicates the formation of a stable complex, confirming binding.

In Vivo Studies

As of the current literature, comprehensive in vivo efficacy and pharmacokinetic studies for this compound have been identified as a necessary next step for its clinical development. Data from such studies in preclinical cancer models will be crucial to establish its therapeutic potential and safety profile.

Conclusion

This compound is a promising peptide-based antagonist of the FZD7 receptor with a well-defined, allosteric mechanism of action. It effectively inhibits the canonical Wnt/β-catenin signaling pathway by preventing the formation of the essential Wnt-FZD7-LRP6 signaling complex. The quantitative data demonstrate its low nanomolar potency in vitro. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other FZD7-targeting therapeutics. Future in vivo studies will be critical in translating the in vitro efficacy of this compound into a viable clinical candidate for the treatment of FZD7-driven cancers.

References

what is the function of Fz7-21 peptide

An In-depth Technical Guide to the Fz7-21 Peptide: Function, Mechanism, and Experimental Analysis

Core Introduction

The this compound peptide is a synthetic antagonist developed for the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3][4] FZD7, a member of the F-class G protein-coupled receptors, is frequently overexpressed in various human cancers, including gastrointestinal, breast, and hepatocellular carcinomas.[1] Its upregulation is linked to tumor initiation, cancer stem cell maintenance, and metastasis, making it a compelling target for cancer therapy. This compound was identified from a phage display library and has demonstrated selective inhibition of Wnt/β-catenin signaling by directly interacting with the FZD7 receptor. This guide provides a detailed overview of the this compound peptide's function, its mechanism of action, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its inhibitory function by binding to a unique site on the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor. This interaction induces a conformational change in the CRD, specifically altering the architecture of its lipid-binding groove, which is essential for interacting with Wnt ligands.

The primary mechanism of this compound is not to block the initial binding of the Wnt ligand (e.g., WNT3A) to the FZD7 receptor. Instead, the peptide, particularly in its more potent dimeric form (dthis compound), stabilizes an inactive dimeric state of the FZD7-CRD. This altered conformation prevents the subsequent recruitment of the co-receptor LRP6, thereby disrupting the formation of the essential WNT-FZD7-LRP6 ternary complex. The failure to form this complex halts the downstream signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin, ultimately inhibiting the transcription of Wnt target genes involved in proliferation and stem cell function.

Crystal structure analysis has revealed that this compound can form disulfide bond dimers, which interact with novel residues on the FZD7-CRD to deactivate it. The peptide shows selectivity, binding effectively to the CRDs of FZD1, FZD2, and FZD7, while showing little to no affinity for other FZD isoforms like FZD4, FZD5, FZD8, FZD9, or FZD10.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for the this compound peptide across various experimental setups.

Table 1: Inhibitory Potency of this compound

| Assay | Cell Line | Condition | IC50 Value |

| Wnt/β-catenin Signaling Inhibition | HEK293-TB | Stimulated with WNT3A | ~100 nM |

| β-catenin Stabilization | Mouse L Cells | Stimulated with WNT3A | ~50 nM |

Table 2: Binding Affinity and Selectivity of this compound

| Peptide Form | Target | Method | Binding Metric (Value) |

| 5FAM-Fz7-21 | Fc-tagged FZD1 CRD | Phage ELISA | EC50: 19-58 nM |

| 5FAM-Fz7-21 | Fc-tagged FZD2 CRD | Phage ELISA | EC50: 19-58 nM |

| This compound | Fc-tagged hFZD7 CRD | Not Specified | EC50: 58 nM |

| This compound | Fc-tagged mFZD7 CRD | Not Specified | EC50: 34 nM |

| dthis compound (dimeric) | hFZD7 CRD | SPR | Kd: 3 nM |

Signaling Pathway and Mechanism Visualization

The diagrams below illustrate the Wnt/β-catenin signaling pathway and the inhibitory action of the this compound peptide.

Caption: Wnt/β-catenin signaling pathway with this compound inhibition point.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

TOPbrite Dual-Luciferase Reporter Assay

This assay is used to quantify the inhibition of Wnt/β-catenin signaling activity.

-

Cell Line: HEK293-TB cells, which are engineered with a TCF/LEF-responsive luciferase reporter construct (TOPbrite).

-

Procedure:

-

HEK293-TB cells are seeded in multi-well plates.

-

Cells are treated with varying concentrations of this compound peptide or a negative control peptide (Fz7-21S). All conditions, including controls, typically contain 1% DMSO.

-

Wnt signaling is stimulated by adding a known concentration of recombinant WNT3A (e.g., 50 ng/ml) or a GSK-3β inhibitor like 6-BIO (e.g., 10 µM) to the cell media.

-

The cells are incubated for a defined period (e.g., 6 hours).

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).

-

A second reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected to normalize for cell viability and transfection efficiency.

-

The ratio of TOPbrite to Renilla luciferase activity is calculated, and the data is used to determine the IC50 value of the peptide. Experiments are typically performed with multiple independent replicates.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics and Complex Disruption

SPR is employed to measure the real-time binding affinity of this compound to FZD receptors and to assess its ability to disrupt the WNT-FZD-LRP6 complex.

-

Instrumentation: A Biacore or similar SPR instrument.

-

Binding Kinetics (dthis compound to FZD-CRD):

-

Different isoforms of purified FZD-CRD proteins are immobilized on a sensor chip surface.

-

Varying concentrations of the dimeric peptide (dthis compound) are flowed over the chip surface.

-

The association (ka) and dissociation (kd) rates are measured in real-time by detecting changes in the refractive index at the surface.

-

The equilibrium dissociation constant (Kd) is calculated (kd/ka). The resulting sensorgrams are fitted to a 1:1 interaction model.

-

-

Ternary Complex Disruption Analysis:

-

Purified hFZD7-CRD is immobilized on the sensor chip.

-

The chip surface is saturated by injecting a high concentration of dthis compound or a buffer control.

-

Immediately following saturation, a mixture of WNT3A and dthis compound (or WNT3A alone for control) is injected.

-

In a subsequent step, the LRP6 co-receptor (e.g., LRP6(E1E4) fragment) is flowed over the surface to measure its binding to the WNT3A-FZD7 complex.

-

A disruption is confirmed if LRP6 binding is significantly reduced in the presence of dthis compound compared to the control.

-

Intestinal Organoid Culture and Stem Cell Function Assay

This ex vivo assay evaluates the peptide's effect on stem cell function in a more physiologically relevant context.

-

Source: LGR5-GFP+ stem cells are isolated from the intestines of reporter mice.

-

Procedure:

-

Intestinal crypts containing LGR5+ stem cells are isolated and embedded in Matrigel.

-

The Matrigel domes are cultured in a specialized organoid growth medium.

-

Organoids are treated with this compound (e.g., 200 µM), a negative control, or a known Wnt signaling inhibitor (e.g., LRP6-specific antibody) for a specified period (e.g., 48 hours).

-

The morphology of the organoids is assessed using brightfield microscopy.

-

Stem cell potential is quantified by counting the percentage of organoids that form characteristic crypt-like buds (a hallmark of self-renewal and differentiation). A reduction in budding indicates impaired stem cell function.

-

Experimental Workflow Visualization

References

Fz7-21 and the Wnt/β-catenin Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a fundamental cellular mechanism governing embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Aberrant activation of this pathway is a well-established driver of various human cancers, rendering it a critical target for therapeutic development.[3][4] A key mediator of this pathway is the Frizzled-7 (FZD7) receptor, which is frequently overexpressed in a multitude of cancers and is correlated with poor patient outcomes.[4] The peptide inhibitor, Fz7-21, has been identified as a selective antagonist of FZD7, offering a promising avenue for targeted cancer therapy.

This compound is a synthetic peptide that was discovered through phage display library screening and has demonstrated potent and selective inhibition of the Wnt/β-catenin signaling cascade by directly targeting the FZD7 receptor. This in-depth technical guide provides a comprehensive examination of this compound, detailing its mechanism of action, presenting quantitative efficacy data, and outlining detailed protocols for key experimental assays essential for its characterization.

Mechanism of Action

This compound functions by binding with high affinity to the extracellular cysteine-rich domain (CRD) of the Frizzled-7 receptor. This interaction is highly selective for a subset of Frizzled receptors, primarily FZD1, FZD2, and FZD7. The binding of this compound to the FZD7 CRD induces a significant conformational change in the receptor, thereby altering the architecture of its lipid-binding groove. This allosteric modulation effectively prevents the formation of the essential ternary signaling complex, consisting of the Wnt ligand, the FZD7 receptor, and the LRP6 co-receptor.

The disruption of this complex by this compound abrogates the downstream signaling cascade that leads to the stabilization of β-catenin. In the canonical Wnt pathway's "off" state, a destruction complex continuously phosphorylates β-catenin, marking it for proteasomal degradation. By blocking Wnt-induced signaling, this compound ensures the continued activity of this destruction complex, resulting in reduced cytoplasmic and nuclear β-catenin levels. This, in turn, prevents the transcription of critical Wnt target genes implicated in cell proliferation and survival, such as c-Myc and Cyclin D1.

Quantitative Data

The inhibitory potency of this compound has been rigorously quantified across various cellular and molecular assays. The tables below provide a summary of the key quantitative metrics for this compound's activity.

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Experimental Condition | Value | Reference(s) |

| IC50 | HEK293 | WNT3A-stimulated Wnt/β-catenin signaling | 100 nM | |

| IC50 | Mouse L cells | WNT3A-mediated β-catenin stabilization | 50 nM |

Table 2: Binding Affinity of this compound for Frizzled-7 CRD

| Parameter | FZD7 CRD Isoform | Value (EC50) | Reference(s) |

| Binding Affinity | Human | 58 nM | |

| Binding Affinity | Mouse | 34 nM |

Experimental Protocols

This section details the step-by-step methodologies for the pivotal experiments employed in the functional characterization of this compound.

Wnt/β-catenin Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway. It employs a luciferase reporter gene under the control of TCF/LEF transcriptional response elements. Pathway activation drives luciferase expression, which is measured as a luminescent signal.

Materials:

-

HEK293T cells

-

pTOP-FLASH (TCF/LEF-firefly luciferase reporter plasmid)

-

pRL-TK (constitutively active Renilla luciferase plasmid for normalization)

-

Lipofectamine™ 2000 or a similar transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Recombinant WNT3A protein

-

This compound peptide

-

96-well, white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the pTOP-FLASH and pRL-TK plasmids using a suitable transfection reagent following the manufacturer's protocol.

-

Treatment: After 24 hours, replace the culture medium with fresh medium containing recombinant WNT3A to activate the pathway. Add serial dilutions of this compound to the designated wells. Include vehicle and WNT3A-only controls.

-

Incubation: Incubate the cells for an additional 16 to 24 hours to allow for reporter gene expression.

-

Luciferase Assay:

-

Lyse the cells with the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer, following the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the controls.

Western Blot for β-catenin

This technique allows for the detection and quantification of β-catenin protein levels, providing a direct assessment of its stabilization in response to Wnt pathway modulation.

Materials:

-

Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels (e.g., 4-12% gradient).

-

Transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibody: anti-β-catenin (e.g., diluted 1:1000).

-

HRP-conjugated secondary antibody (e.g., diluted 1:3000).

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Enhanced Chemiluminescence (ECL) detection reagents.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Lysis: Following treatment with this compound and/or WNT3A, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-β-catenin primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

Co-Immunoprecipitation (Co-IP) of Frizzled-7 and LRP6

Co-IP is a powerful technique to investigate protein-protein interactions. This protocol can be employed to determine if this compound disrupts the interaction between FZD7 and its co-receptor LRP6.

Materials:

-

Cells endogenously or exogenously expressing FZD7 and LRP6.

-

Non-denaturing Co-IP lysis buffer.

-

Antibody targeting FZD7.

-

Protein A/G magnetic or agarose beads.

-

Co-IP wash buffer.

-

Elution buffer or SDS-PAGE sample buffer.

-

Reagents for Western blotting.

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to maintain native protein complexes.

-

Pre-clearing (Optional): To minimize non-specific binding, incubate the cell lysate with beads prior to adding the specific antibody.

-

Immunoprecipitation:

-

Incubate the lysate with the anti-FZD7 antibody for several hours to overnight at 4°C with rotation.

-

Add Protein A/G beads to the lysate and incubate for an additional 1-3 hours to capture the immune complexes.

-

-

Washing: Collect the beads and wash them extensively with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted samples by Western blotting using an anti-LRP6 antibody to detect the co-immunoprecipitated protein.

Intestinal Organoid Culture

Intestinal organoids are 3D, self-organizing structures that recapitulate the intestinal epithelium, providing a physiologically relevant model to assess the impact of this compound on intestinal stem cell function.

Materials:

-

Basement membrane extract (e.g., Matrigel).

-

Reagents for intestinal crypt isolation.

-

Organoid growth medium (containing essential growth factors like EGF, Noggin, and R-spondin).

-

This compound peptide.

-

Inverted microscope for imaging.

Procedure:

-

Crypt Isolation: Isolate intestinal crypts from fresh tissue samples.

-

Organoid Seeding: Embed the isolated crypts within droplets of basement membrane extract on a culture plate.

-

Culture Initiation: After polymerization of the matrix, overlay with organoid growth medium.

-

Treatment: Once organoids are established, treat them with varying concentrations of this compound.

-

Monitoring: Observe and document organoid morphology, size, and budding capacity (an indicator of stem cell activity) over several days.

-

Analysis: Quantify the effects of this compound on organoid growth and development. Additional analyses can include RNA sequencing to assess changes in gene expression or immunofluorescence for protein localization.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Mechanism of action of this compound.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of Wnt signaling with a Clostridioides difficile toxin B fragment suppresses breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Frizzled 7 Receptor Antagonist Fz7-21

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frizzled 7 (FZD7), a key receptor in the Wnt signaling pathway, is a critical regulator of stem cell maintenance and is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Fz7-21, a novel peptide antagonist of FZD7. This compound selectively binds to the cysteine-rich domain (CRD) of a subclass of Frizzled receptors including FZD7, FZD1, and FZD2, leading to the inhibition of the canonical Wnt/β-catenin signaling pathway. This guide consolidates available quantitative data, detailed experimental protocols, and key mechanistic insights to serve as a valuable resource for researchers and drug development professionals working on FZD7-targeted therapies.

Mechanism of Action

This compound is a synthetic peptide that functions as a selective antagonist of the Frizzled 7 receptor. Its primary mechanism of action involves binding to the extracellular cysteine-rich domain (CRD) of FZD7. This binding event is unique in that it does not block the interaction between FZD7 and its ligand, Wnt3a. Instead, this compound induces a conformational change in the FZD7 CRD, which prevents the formation of the ternary complex between Wnt3a, FZD7, and the co-receptor LRP6.[1] This disruption is crucial for the downstream activation of the canonical Wnt signaling pathway.

Crystal structure analysis has revealed that this compound can form disulfide bond-mediated dimers, which then interact with the FZD7 CRD, leading to the deactivation of the FZD7 dimer.[1] This allosteric modulation effectively inhibits Wnt/β-catenin signaling, as evidenced by the reduction in β-catenin stabilization and subsequent downstream gene transcription.

Signaling Pathway Diagram

Caption: this compound binds to the FZD7 CRD, preventing the formation of the Wnt3a-FZD7-LRP6 complex.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its derivatives.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Wnt/β-catenin Signaling | HEK293-TB | IC50 | ~100 nM | [1] |

| β-catenin Stabilization | Mouse L cells | IC50 | ~50 nM |

Table 2: Binding Affinity of this compound and Derivatives to Frizzled CRDs

| Peptide | Target | KD (nM) | Reference |

| dthis compound | hFZD7 CRD | 34 ± 7 | [1] |

| dthis compound | hFZD1 CRD | 120 ± 20 | [1] |

| dthis compound | hFZD2 CRD | 200 ± 40 | |

| dthis compound | hFZD4 CRD | >10,000 | |

| dthis compound | hFZD5 CRD | >10,000 | |

| dthis compound | hFZD8 CRD | >10,000 |

Note: dthis compound is a dimeric version of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantitatively measures the inhibition of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293-TB cells (stably expressing the TOPbrite TCF/LEF reporter)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Recombinant WNT3A (50 ng/mL final concentration)

-

This compound and inactive control peptide Fz7-21S

-

GSK-3β inhibitor (e.g., 6-BIO, 10 µM final concentration) as a positive control for pathway activation downstream of the receptor

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed HEK293-TB cells in 96-well plates at a density that allows them to reach ~80% confluency at the time of the assay.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or Fz7-21S. All conditions should contain 1% DMSO.

-

Incubate for 1 hour at 37°C.

-

Add recombinant WNT3A to a final concentration of 50 ng/mL to the appropriate wells. For experiments investigating downstream effects, add GSK-3β inhibitor instead of WNT3A.

-

Incubate for an additional 6 hours at 37°C.

-

Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the percent inhibition relative to the WNT3A-treated control.

Caption: Workflow for the TOPbrite dual-luciferase reporter assay to measure Wnt signaling inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity and kinetics of this compound to the FZD7 CRD.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Recombinant human FZD CRD proteins (e.g., hFZD7, hFZD1, hFZD2, hFZD4, hFZD5, hFZD8)

-

dthis compound peptide

-

Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

-

Immobilize the FZD CRD proteins onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a dilution series of dthis compound in running buffer.

-

Inject the dthis compound dilutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface with the regeneration solution to remove the bound peptide.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD).

References

Fz7-21 in Intestinal Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-renewal and differentiation of intestinal stem cells (ISCs) are fundamental processes for maintaining the integrity and function of the intestinal epithelium. The Wnt signaling pathway is a critical regulator of these processes, and its dysregulation is implicated in various intestinal diseases, including colorectal cancer. Frizzled-7 (Fzd7), a member of the Frizzled family of transmembrane receptors, has been identified as a key Wnt receptor in Lgr5+ intestinal stem cells.[1][2][3][4][5] This guide provides an in-depth overview of the role of Fzd7 and its selective peptide inhibitor, Fz7-21, in the context of intestinal stem cell research. We will delve into the mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and visualize the relevant signaling pathways and experimental workflows.

The Role of Frizzled-7 (Fzd7) in Intestinal Stem Cells

Fzd7 is a seven-pass transmembrane receptor that, upon binding to its Wnt ligands (such as Wnt3 and Wnt2b), initiates a signaling cascade that is crucial for the maintenance and function of Lgr5+ ISCs, which reside at the base of the intestinal crypts.

Key Functions of Fzd7 in ISCs:

-

Wnt Reception: Fzd7 acts as a primary receptor for Wnt ligands, which are essential for ISC self-renewal.

-

Stem Cell Maintenance: Conditional deletion of the Fzd7 gene in the adult intestinal epithelium leads to a rapid loss of Lgr5+ stem cells.

-

Organoid Viability: Intestinal organoids, which are 3D in vitro models of the intestinal epithelium, undergo cell death upon deletion of Fzd7.

-

Epithelial Regeneration: Fzd7 is necessary for the proper regeneration of the intestinal epithelium following injury.

This compound: A Selective Peptide Inhibitor of Fzd7

This compound is a potent and selective peptide inhibitor that targets the cysteine-rich domain (CRD) of the Fzd7 receptor. Its mechanism of action involves binding to a previously uncharacterized site on the Fzd7 CRD, which alters the receptor's conformation and disrupts the formation of the Wnt-Fzd7-LRP6 ternary complex necessary for signal transduction. This targeted inhibition makes this compound a valuable tool for studying the specific roles of Fzd7 in intestinal stem cell biology and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of Fzd7 modulation and this compound inhibition on intestinal stem cells and organoids.

Table 1: Effect of Fzd7 Deletion on Intestinal Crypts and Organoids

| Parameter | Condition | Result | Reference |

| Lgr5+ Stem Cells | Conditional Fzd7 Knockout (in vivo) | Rapid loss of stem cells within 1 day of deletion. | |

| Intestinal Organoid Viability | Fzd7 Deletion (in vitro) | Organoid death. | |

| Basal Wnt Signaling | Fzd7 Knockout Mice | Decreased basal Wnt signaling in crypts. | |

| Epithelial Regeneration | Fzd7 Knockout Mice (post-irradiation) | Impaired regenerative capacity. |

Table 2: Effect of this compound Peptide on Intestinal Organoids

| Parameter | Treatment | Concentration | Result | Reference |

| Organoid Stem Cell Potential (% organoids with ≥1 bud) | dthis compound (dimerized this compound) | 1 µM | Not significant | |

| 10 µM | P = 0.0007 (significant decrease) | |||

| 100 µM | P = 0.0008 (significant decrease) | |||

| 200 µM | P = 0.0036 (significant decrease) | |||

| Fz7-21S (scrambled peptide) | 200 µM | Not significant | ||

| Anti-LRP6 Antibody | 10 µg/ml | Significant decrease | ||

| Wnt Signaling (TOPbrite reporter assay) | This compound | ~100 nM (IC50) | Inhibition of Wnt3a-mediated signaling. | |

| Fz7-21S | - | No inhibition. |

Experimental Protocols

Intestinal Organoid Culture

This protocol provides a general framework for the culture of murine intestinal organoids, which are essential for studying the effects of this compound.

Materials:

-

Mouse small intestine

-

Gentle Cell Dissociation Reagent

-

Matrigel® Matrix

-

Advanced DMEM/F12 medium

-

N-2 and B-27 supplements

-

N-acetylcysteine

-

Recombinant murine EGF, Noggin, and R-spondin1

-

Y-27632 (ROCK inhibitor)

-

This compound peptide (and scrambled control)

Procedure:

-

Crypt Isolation: Isolate crypts from the murine small intestine using chelation and mechanical dissociation.

-

Matrigel Embedding: Resuspend the isolated crypts in Matrigel® and plate as domes in a pre-warmed 24-well plate.

-

Culture Medium: Overlay the Matrigel® domes with intestinal organoid culture medium containing essential growth factors (EGF, Noggin, R-spondin1).

-

Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 5-7 days by mechanical disruption and re-plating in fresh Matrigel®.

This compound Treatment of Intestinal Organoids

Procedure:

-

Establish Organoid Cultures: Plate and culture intestinal organoids as described above for at least 48 hours to allow for stabilization.

-

Prepare this compound: Reconstitute and dilute the this compound peptide and the scrambled control peptide (Fz7-21S) to the desired working concentrations in the organoid culture medium.

-

Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the control peptide. Include a vehicle control (e.g., DMSO).

-

Analysis: After the desired incubation period (e.g., 48 hours), assess the organoids for changes in morphology, budding capacity (as a measure of stem cell function), and cell viability. This can be done using brightfield microscopy and assays like the MTT assay. For molecular analysis, RNA or protein can be extracted from the treated organoids.

Visualizations

Signaling Pathways

Caption: Canonical Wnt signaling pathway in intestinal stem cells and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for assessing the effect of this compound on intestinal organoids.

Conclusion and Future Directions

Fzd7 is a critical component of the Wnt signaling pathway that governs the fate of intestinal stem cells. The development of selective inhibitors like this compound provides researchers with a powerful tool to dissect the intricate mechanisms of ISC regulation. Future research will likely focus on further elucidating the downstream effects of Fzd7 inhibition, exploring the therapeutic potential of this compound in diseases characterized by aberrant Wnt signaling, and identifying other key players in the Fzd7-mediated signaling cascade. This knowledge will be instrumental in developing novel strategies for regenerative medicine and cancer therapy.

References

- 1. Frizzled7 Functions as a Wnt Receptor in Intestinal Epithelial Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frizzled7 functions as a Wnt receptor in intestinal epithelial Lgr5(+) stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frizzled7 functions as a Wnt receptor in intestinal epithelial Lgr5+ stem cells -ORCA [orca.cardiff.ac.uk]

- 5. stemcell.com [stemcell.com]

Fz7-21 Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Frizzled-7 receptor (FZD7), a key component of the Wnt signaling pathway, is frequently overexpressed in various aggressive solid tumors and is implicated in therapy resistance and cancer stem cell maintenance.[1][2] This makes it a compelling target for novel cancer therapeutics. This compound is a synthetic peptide antagonist that selectively targets FZD7, offering a promising tool for both basic research and drug development.[3][4] This document provides a comprehensive technical overview of the this compound peptide, including its structure, sequence, mechanism of action, and the experimental protocols used for its characterization.

Structure and Sequence

This compound is a 14-amino acid peptide identified from a phage display library.[3] Its sequence and key modifications are detailed below.

Sequence:

-

One-Letter Code: Ac-LPSDDLEFWCHVMY-NH2

-

Three-Letter Code: Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2

Modifications:

-

N-terminus: Acetylated (Ac)

-

C-terminus: Amidated (NH2)

Structural Features: The peptide binds to the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor. Crystal structure analysis of the this compound and human FZD7 CRD complex (PDB ID: 5wbs) reveals that this compound binds at a previously uncharacterized site proximal to the lipid-binding groove. A key structural characteristic is the formation of disulfide bond dimers through the Cysteine at position 10 (Cys10), which is crucial for its interaction with and deactivation of the FZD7 dimer.

| Property | Value | Reference |

| Molecular Formula | C83H114N18O23S2 | |

| Molecular Weight | 1796.05 g/mol | |

| CAS Number | 2247635-23-8 | |

| Purity | >95% (typically verified by HPLC) |

Mechanism of Action

This compound acts as a selective antagonist of a subclass of Frizzled receptors, including FZD1, FZD2, and FZD7. Its mechanism is distinct from competitive antagonists that block the Wnt binding site.

Instead, this compound binding to the FZD7 CRD induces a conformational change in the receptor and alters the architecture of its lipid-binding groove. This allosteric modulation does not prevent Wnt3a from binding to FZD7. However, it effectively prevents the subsequent recruitment of the co-receptor LRP6, thereby blocking the formation of the functional Wnt3a-FZD7-LRP6 ternary signaling complex. The disruption of this complex is the key step in inhibiting the canonical Wnt/β-catenin signaling pathway.

References

The Discovery and Development of Fz7-21: A Targeted Peptide Inhibitor of the Wnt Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Summary: This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. FZD7, a key component of the Wnt signaling pathway, is frequently overexpressed in various cancers and plays a crucial role in cancer stem cell maintenance and therapy resistance.[1][2] this compound represents a promising therapeutic lead, demonstrating potent and selective inhibition of Wnt/β-catenin signaling by uniquely modulating the FZD7 receptor conformation. This guide details the quantitative data supporting its activity, the experimental protocols for its characterization, and visual representations of its mechanism and the workflows used in its development.

Discovery of this compound

This compound was identified from a phage display library screening for peptides that bind to the extracellular cysteine-rich domain (CRD) of FZD7.[3] This unbiased approach led to the discovery of a novel peptide with high affinity and selectivity for a subclass of Frizzled receptors.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a unique allosteric mechanism. Unlike traditional antagonists that block ligand binding, this compound binds to a previously uncharacterized site on the FZD7 CRD.[1] This binding event induces a conformational change in the receptor, altering the architecture of its lipid-binding groove.

Crystal structure analysis has revealed that this compound promotes the formation of an inactive FZD7 dimer. This altered conformation prevents the recruitment of the co-receptor LRP6 to the Wnt-FZD7 complex, a critical step for signal transduction. Consequently, the formation of the Wnt3a-FZD7-LRP6 ternary complex is disrupted, leading to the inhibition of downstream signaling.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various in vitro assays. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Treatment | IC50 | Reference |

| TOPbrite Wnt/β-catenin reporter assay | HEK293 | WNT3A stimulation | 100 nM | |

| β-catenin stabilization assay | Mouse L cells | WNT3A stimulation | 50 nM |

Table 2: Binding Selectivity of this compound for Frizzled Receptor CRDs

| FZD Isoform | Binding |

| FZD1 | Yes |

| FZD2 | Yes |

| FZD4 | No |

| FZD5 | No |

| FZD7 | Yes |

| FZD8 | No |

Binding determined by Fluorescence Size-Exclusion Chromatography (FSEC).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TOPbrite Wnt/β-catenin Reporter Assay

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF response element.

Protocol:

-

Cell Culture: HEK293-TB cells, which are HEK293 cells stably expressing a TOPbrite reporter construct, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and puromycin.

-

Seeding: Cells are seeded into 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with serum-free DMEM containing recombinant WNT3A (50 ng/mL) and varying concentrations of this compound or a scrambled control peptide (Fz7-21S). All conditions contain 1% DMSO.

-

Incubation: Cells are incubated for 6 hours at 37°C.

-

Lysis and Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system, normalizing firefly luciferase activity to Renilla luciferase activity.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Fluorescence Size-Exclusion Chromatography (FSEC) for Binding Analysis

FSEC is used to assess the binding of fluorescently labeled this compound to the CRDs of different FZD isoforms.

Protocol:

-

Protein Expression and Labeling: The extracellular CRDs of various FZD isoforms are expressed as Fc-fusion proteins. This compound and the control peptide Fz7-21S are synthesized with a 5-FAM fluorescent label at the N-terminus.

-

Binding Reaction: 5FAM-labeled peptide (1 µM) is incubated with each Fc-tagged FZD CRD protein (125 nM) overnight at 4°C in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).

-

Size-Exclusion Chromatography: The samples are analyzed by FSEC on a Superdex 200 Increase 10/300 GL column equilibrated with the same buffer.

-

Fluorescence Detection: The elution of the fluorescently labeled peptide is monitored using a fluorescence detector with excitation and emission wavelengths of 495 nm and 520 nm, respectively.

-

Analysis: A shift in the elution volume of the fluorescent peptide in the presence of a specific FZD CRD indicates binding.

Mouse Intestinal Organoid Culture and Treatment

This ex vivo model is used to assess the effect of this compound on the function of intestinal stem cells.

Protocol:

-

Organoid Culture: Mouse intestinal crypts are isolated and cultured in Matrigel supplemented with a growth medium containing EGF, Noggin, and R-spondin to form organoids.

-

Treatment: Established organoids are treated with varying concentrations of dthis compound (a dimeric form of this compound) or the control peptide Fz7-21S for 48 hours. A LRP6-specific antibody is used as a positive control for Wnt signaling inhibition.

-

Morphological Analysis: The morphology of the organoids is observed by bright-field microscopy. The stem cell potential is quantified by counting the percentage of organoids with at least one bud per organoid.

-

RNA Sequencing: For gene expression analysis, organoids are treated with dthis compound (100 µM) or DMSO for 24 hours. RNA is then extracted and analyzed by RNA sequencing to identify changes in the expression of Wnt target genes.

Preclinical Development and Future Directions

The potent and selective inhibition of FZD7 by this compound, coupled with its demonstrated activity in a physiologically relevant organoid model, positions it as a strong candidate for further preclinical development. Future studies will likely focus on optimizing the peptide's pharmacokinetic properties, evaluating its efficacy and safety in in vivo cancer models, and exploring its potential in combination with other anti-cancer therapies. The novel mechanism of action of this compound offers a promising new strategy for targeting the Wnt signaling pathway in cancer and other diseases where this pathway is dysregulated.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fz7-21 for In Vitro Research Applications

Introduction

This compound is a synthetic peptide that functions as a potent and selective antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3] FZD7 is frequently overexpressed in various aggressive solid tumors and plays a critical role in tumor initiation, cancer stem cell maintenance, and metastasis.[4][5] This makes FZD7 a compelling therapeutic target in oncology. This compound was identified from a phage display library and has become a valuable tool for in vitro research to probe the function of FZD7 and the consequences of its inhibition. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its application in laboratory settings.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a unique mechanism. It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor. This binding occurs at a previously uncharacterized site proximal to the lipid-binding groove, altering the CRD's conformation.

Crucially, this compound does not function by directly blocking the binding of Wnt ligands (like Wnt-3a) to FZD7. Instead, its interaction with the FZD7 CRD induces a conformational change that deactivates the FZD7 dimer. This altered state prevents the subsequent recruitment of the co-receptor LRP6, thereby blocking the formation of the essential Wnt-FZD7-LRP6 ternary complex required for signal transduction. By preventing this three-way assembly, this compound effectively impairs downstream signaling, leading to the inhibition of β-catenin stabilization and its subsequent nuclear translocation.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and binding affinity of this compound from various studies. These values are crucial for designing experiments and interpreting results.

Table 1: In Vitro Potency (IC₅₀)

| Assay Description | Cell Line | Treatment Conditions | IC₅₀ Value | Reference(s) |

| Wnt/β-catenin Signaling Inhibition | HEK293-TB | Stimulated with exogenous WNT3A | ~100 nM | |

| β-catenin Stabilization Blockade | Mouse L cells | Stimulated with WNT3A | 50 nM |

Table 2: Binding Affinity (EC₅₀)

| Target | Assay Method | EC₅₀ Value | Reference(s) |

| Human FZD7 CRD | Not Specified | 58 nM | |

| Mouse FZD7 CRD | Not Specified | 34 nM |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are protocols for key in vitro assays. A scrambled peptide, Fz7-21S, is recommended as a negative control for these experiments.

Wnt/β-catenin Reporter Assay

This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF promoter.

Objective: To measure the dose-dependent inhibition of Wnt-induced signaling by this compound.

Materials:

-

HEK293-TB cells (or other suitable reporter cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant WNT3A protein

-

This compound peptide and Fz7-21S (negative control)

-

DMSO (vehicle control)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Peptide Preparation: Prepare a dilution series of this compound and Fz7-21S in serum-free media. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

-

Wnt Stimulation: Prepare a working solution of WNT3A at 50 ng/mL in serum-free media.

-

Treatment:

-

Remove growth media from the cells.

-

Add the this compound/Fz7-21S dilutions to the respective wells.

-

Immediately add the WNT3A working solution to all wells except for the unstimulated control.

-

Include wells for vehicle control (DMSO + WNT3A) and negative control (Fz7-21S + WNT3A).

-

-

Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

-

Lysis and Measurement:

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC₅₀ value for this compound.

Intestinal Organoid Culture Assay

This assay assesses the impact of this compound on the function and viability of stem cells within a 3D organoid model.

Objective: To determine the effect of this compound on intestinal stem cell function and organoid morphology.

Materials:

-

Mouse intestinal organoids cultured in Matrigel

-

Organoid growth medium (e.g., IntestiCult™)

-

This compound peptide (e.g., 200 µM) and Fz7-21S control

-

DMSO (vehicle control)

-

24-well culture plates

-

Inverted microscope

Protocol:

-

Organoid Plating: Plate established intestinal organoids in Matrigel domes in a 24-well plate.

-

Add Medium: After the Matrigel has solidified, add 500 µL of organoid growth medium to each well.

-

Treatment: Add this compound (final concentration 200 µM), Fz7-21S, or DMSO vehicle directly to the medium. A known Wnt inhibitor can be used as a positive control.

-

Incubation: Culture the organoids for 48 hours, monitoring for morphological changes.

-

Imaging and Analysis:

-

Acquire brightfield images of the organoids daily.

-

Assess morphology. Inhibition of Wnt signaling typically results in the loss of budding crypt structures and the development of a cystic, non-proliferative morphology.

-

Quantify the percentage of organoids with ≥1 bud per organoid to assess stem cell potential.

-

For further analysis, organoids can be harvested for ATP assays (viability), Caspase-3/7 assays (apoptosis), or fixed for immunofluorescence staining (e.g., Ki67 for proliferation).

-

β-catenin Stabilization Assay (by Western Blot)

This assay directly measures the cellular levels of β-catenin protein, which is stabilized in response to Wnt signaling.

Objective: To visualize the inhibition of WNT3A-mediated β-catenin stabilization by this compound.

Materials:

-

Mouse L cells (or other Wnt-responsive cell line)

-

WNT3A conditioned media or recombinant WNT3A

-

This compound peptide (e.g., 1 µM)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against β-catenin and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Culture mouse L cells to ~80% confluency. Treat cells with WNT3A-conditioned media in the presence of this compound (1 µM) or vehicle control for 3-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies (anti-β-catenin and anti-loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the β-catenin signal to the loading control. Compare the levels of stabilized β-catenin between treated and control samples.

Conclusion

This compound is a highly specific and effective peptide tool for the in vitro investigation of FZD7-mediated Wnt signaling. Its well-characterized mechanism of action, which involves the allosteric inhibition of the Wnt-FZD7-LRP6 complex formation, distinguishes it from direct Wnt-binding antagonists. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments, furthering our understanding of the role of FZD7 in both normal physiology and disease states like cancer.

References

In-Depth Technical Guide on the Biological Activity of the Fz7-21 Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the Fz7-21 peptide, a selective antagonist of the Frizzled-7 (FZD7) receptor. This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Antagonism of FZD7

This compound is a peptide identified through phage display that selectively targets the Frizzled-7 receptor (FZD7), a key component of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves binding to the extracellular cysteine-rich domain (CRD) of FZD7.[1][2] This interaction induces a conformational change in the CRD and alters the architecture of its lipid-binding groove.[1]

Notably, the dimeric form of the peptide, dthis compound, which forms through a disulfide bond at Cys10, is a potent inhibitor. Crystal structure analysis has revealed that dthis compound binds to a novel site on the FZD7 CRD, which leads to the deactivation of the FZD7 dimer. This binding does not block the interaction between Wnt3a and FZD7. Instead, it prevents the subsequent recruitment of the co-receptor LRP6, thereby disrupting the formation of the Wnt3a-FZD7-LRP6 ternary complex essential for signal transduction.

Quantitative Efficacy Data

The inhibitory activity of this compound and its dimeric form has been quantified in various in vitro assays. The following table summarizes the key efficacy data.

| Compound | Assay Type | Cell Line | Stimulation | IC50 | Reference(s) |

| This compound | Wnt/β-catenin signaling | HEK293 | WNT3A | 100 nM | |

| This compound | β-catenin stabilization | Mouse L cells | WNT3A | 50 nM | |

| dthis compound | Wnt/β-catenin signaling | HEK293-TB | mWNT3A | Low nM |

Signaling Pathway Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits Wnt/β-catenin signaling by binding to the FZD7 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

TOPbrite Dual-Luciferase Reporter Assay

This assay is used to quantify the inhibition of Wnt/β-catenin signaling in response to this compound.

1. Cell Culture and Transfection:

-

Culture HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive firefly luciferase reporter (TOPbrite) and a constitutively expressed Renilla luciferase reporter, in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

2. Compound Treatment and Wnt Stimulation:

-

24 hours after seeding, replace the medium with fresh medium containing varying concentrations of this compound or its variants. A negative control peptide (Fz7-21S) and a vehicle control (e.g., DMSO) should be included.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with recombinant WNT3A (e.g., 50 ng/mL) for 6-8 hours.

3. Cell Lysis and Luminescence Measurement:

-

Following stimulation, lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer after the addition of the firefly luciferase substrate.

-

Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.

-

Measure Renilla luciferase activity.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition relative to the WNT3A-stimulated control and plot the results to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is employed to analyze the binding kinetics and competitive interactions between this compound, FZD7, WNT3A, and LRP6.

1. Immobilization of FZD7 CRD:

-

Covalently immobilize the purified human FZD7 CRD protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

2. Binding Analysis of dthis compound:

-

Inject a series of concentrations of dthis compound over the sensor surface to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd).

-

Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl).

3. Ternary Complex Disruption Assay:

-

To assess the effect of dthis compound on the Wnt3a-FZD7-LRP6 complex formation, first saturate the immobilized FZD7 CRD with dthis compound.

-

Subsequently, inject a mixture of WNT3A and dthis compound.

-

In a parallel experiment, inject WNT3A alone to serve as a control.

-

Following the WNT3A injection (with or without dthis compound), inject the LRP6(E3E4) fragment to monitor the formation of the ternary complex.

-

A reduction in the LRP6 binding signal in the presence of dthis compound indicates the disruption of the ternary complex.

Intestinal Organoid Stem Cell Function Assay

This assay evaluates the impact of this compound on the stem cell function within intestinal organoids.

1. Organoid Culture:

-

Establish and maintain mouse or human intestinal organoids from intestinal crypts embedded in Matrigel, following established protocols. Culture the organoids in a specialized organoid growth medium.

2. Treatment with dthis compound:

-

Once organoids are well-established, treat them with varying concentrations of dthis compound (e.g., 1 µM to 200 µM) or a negative control peptide.

-

An inhibitor of Wnt signaling, such as an anti-LRP6 antibody, can be used as a positive control.

-

Culture the organoids in the presence of the compounds for a specified period, typically 48 hours.

3. Analysis of Stem Cell Potential:

-

After the treatment period, acquire images of the organoids using a microscope.

-

Quantify the stem cell potential by determining the percentage of organoids that exhibit at least one bud per organoid. A decrease in the percentage of budding organoids indicates impaired stem cell function.

4. Gene Expression Analysis (Optional):

-

Treat organoids with dthis compound (e.g., 100 µM) or DMSO for 24 hours.

-

Extract mRNA from the treated organoids and perform RNA sequencing (RNA-seq) to analyze changes in the expression of Wnt target genes and other relevant transcripts.

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for characterizing the biological activity of this compound.

Caption: A typical workflow for evaluating the this compound compound.

This guide provides a detailed overview of the biological activity of this compound, offering valuable information for researchers engaged in the study of Wnt signaling and the development of novel therapeutics targeting this pathway. The provided protocols and data serve as a foundational resource for further investigation and application of this potent and selective FZD7 antagonist.

References

Methodological & Application

Fz7-21: A Potent Peptide Antagonist of the Frizzled-7 Receptor

Application Notes and Protocols for Cell-Based Assays

Introduction

Fz7-21 is a selective peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt/FZD7 pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic development. This compound binds to the extracellular cysteine-rich domain (CRD) of FZD7, thereby inhibiting the interaction between FZD7 and Wnt ligands. This specific antagonism leads to the suppression of downstream signaling events, including the stabilization of β-catenin and the subsequent transcription of Wnt target genes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe the Wnt/β-catenin signaling pathway.

Mechanism of Action

This compound functions by disrupting the formation of the Wnt-FZD7-LRP6 ternary complex.[1][2] Unlike some inhibitors that block the Wnt binding site directly, this compound binds to a distinct site on the FZD7 CRD, inducing a conformational change that prevents the recruitment of the LRP6 co-receptor. This allosteric inhibition effectively halts the signal transduction cascade initiated by Wnt ligands. A scrambled peptide, Fz7-21S, which has no effect on Wnt signaling, is available as a negative control.[2]

Quantitative Data Summary

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| TOPbrite Luciferase Reporter | HEK293-TB | IC50 | ~100 nM | |

| β-catenin Stabilization | Mouse L cells | IC50 | ~50 nM | |

| FZD7 CRD Binding (Human) | Biochemical Assay | EC50 | 58 nM | |

| FZD7 CRD Binding (Mouse) | Biochemical Assay | EC50 | 34 nM | |

| Intestinal Organoid Budding | Mouse Intestinal Organoids | Inhibition | Significant at 10 µM |

Experimental Protocols

Protocol 1: Wnt/β-catenin Signaling Inhibition using a Luciferase Reporter Assay

This protocol describes the use of this compound to inhibit Wnt3a-induced β-catenin activity in HEK293-TB cells, which stably express a TCF/LEF-responsive luciferase reporter.

Materials:

-

HEK293-TB cells

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Wnt3a protein

-

This compound peptide

-

Fz7-21S control peptide

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture HEK293-TB cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Peptide Treatment:

-

Prepare a dilution series of this compound and Fz7-21S in serum-free DMEM. A typical concentration range is 1 nM to 10 µM.

-

Remove the culture medium from the cells and replace it with 90 µL of the peptide dilutions.

-

Incubate for 1 hour at 37°C.

-

-

Wnt3a Stimulation:

-

Prepare a 10X stock of recombinant Wnt3a in serum-free DMEM. The final concentration should be 50 ng/mL.

-

Add 10 µL of the 10X Wnt3a stock to each well. For negative controls, add 10 µL of serum-free DMEM.

-

Incubate for 6 hours at 37°C.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Analysis of β-catenin Stabilization by Western Blot

This protocol details the assessment of this compound's ability to block Wnt3a-induced accumulation of β-catenin in mouse L cells.

Materials:

-

Mouse L cells

-

L-Wnt-3A cells (for conditioned medium production)

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound peptide

-

Fz7-21S control peptide

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Preparation of Wnt3a Conditioned Medium:

-

Culture L-Wnt-3A cells to confluence in DMEM with 10% FBS.

-

Replace the medium and collect the conditioned medium after 4 days.

-

Filter the conditioned medium through a 0.22 µm filter and store at 4°C.

-

-

Cell Seeding and Treatment:

-

Seed mouse L cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or Fz7-21S in serum-free DMEM for 1 hour.

-

Replace the medium with a 1:1 mixture of fresh DMEM and Wnt3a conditioned medium, containing the respective peptide concentrations.

-

Incubate for 4 hours at 37°C.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-